molecular formula C7H15Cl2N2O3P B563670 (R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit CAS No. 1329838-09-6

(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit

Cat. No.: B563670
CAS No.: 1329838-09-6
M. Wt: 281.106
InChI Key: RANONBLIHMVXAJ-OQGQRPTOSA-N
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Description

(R,S)-4-Hydroxy Cyclophosphamide-d4 is a deuterated analog of 4-Hydroxy Cyclophosphamide, a metabolite of the chemotherapeutic agent Cyclophosphamide. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling in (R,S)-4-Hydroxy Cyclophosphamide-d4 allows for more precise analytical studies, making it a valuable tool in pharmacokinetic and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves multiple steps, starting from the parent compound Cyclophosphamide. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The synthetic route typically involves:

    Deuterium Exchange Reactions: These reactions are carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.

    Oxidation and Reduction Steps: These steps are necessary to convert Cyclophosphamide into its hydroxy derivative.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of (R,S)-4-Hydroxy Cyclophosphamide-d4 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the compound.

    Automated Reaction Systems: These systems ensure precise control over reaction conditions, leading to consistent product quality.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(R,S)-4-Hydroxy Cyclophosphamide-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert it back to its parent compound.

    Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Various catalysts are used to facilitate the reactions, including transition metal complexes.

Major Products

The major products formed from these reactions include:

    Deuterated Metabolites: These are useful in metabolic studies.

    Hydroxy Derivatives: These derivatives are important for pharmacokinetic studies.

Scientific Research Applications

(R,S)-4-Hydroxy Cyclophosphamide-d4 has a wide range of scientific research applications:

    Chemistry: Used in isotope labeling studies to understand reaction mechanisms.

    Biology: Helps in studying metabolic pathways and enzyme interactions.

    Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Employed in the development of new chemotherapeutic agents and analytical methods.

Mechanism of Action

The mechanism of action of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves its conversion to active metabolites that interact with DNA. The molecular targets include:

    DNA Alkylation: The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks.

    Enzyme Inhibition: It inhibits various enzymes involved in DNA repair and replication.

The pathways involved include:

    Metabolic Activation: The compound is metabolized by liver enzymes to form active intermediates.

    DNA Damage Response: The cell’s response to DNA damage includes activation of repair pathways and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: The parent compound, used widely in chemotherapy.

    4-Hydroxy Cyclophosphamide: The non-deuterated analog.

    Ifosfamide: A similar chemotherapeutic agent with a different metabolic profile.

Uniqueness

(R,S)-4-Hydroxy Cyclophosphamide-d4 is unique due to its deuterium labeling, which provides:

    Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen, leading to increased stability.

    Improved Analytical Precision: The deuterium labeling allows for more accurate tracking in metabolic studies.

Properties

CAS No.

1329838-09-6

Molecular Formula

C7H15Cl2N2O3P

Molecular Weight

281.106

IUPAC Name

(2R,4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2$l^{5}

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1/i2D2,3D2

InChI Key

RANONBLIHMVXAJ-OQGQRPTOSA-N

SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

Synonyms

(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol-d4 2-Oxide; 

Origin of Product

United States

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